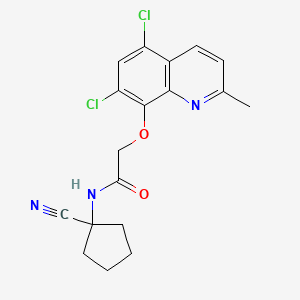![molecular formula C5H8O2 B13356457 2,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B13356457.png)
2,7-Dioxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dioxabicyclo[4.1.0]heptane, also known as 1,4-epoxycyclohexane, is a bicyclic organic compound with the molecular formula C6H10O. This compound is characterized by its unique structure, which includes a three-membered oxirane ring fused to a six-membered cyclohexane ring. It is a colorless liquid with a distinct odor and is used in various chemical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2,7-Dioxabicyclo[4.1.0]heptane is through the Diels-Alder reaction. This involves the reaction of furans with olefinic or acetylenic dienophiles to produce 7-oxabicyclo[2.2.1]heptanes, which can then be converted to this compound . The reaction typically requires a catalyst, such as zinc iodide, and is conducted under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification processes such as distillation and crystallization to obtain the desired compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dioxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted cyclohexanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Dioxabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism by which 2,7-Dioxabicyclo[4.1.0]heptane exerts its effects involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical processes to form new bonds and create complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane:
Cyclohexene oxide: Another related compound with an oxirane ring fused to a cyclohexane ring.
1,2-Epoxycyclohexane: Similar in structure but with the oxirane ring positioned differently.
Uniqueness: 2,7-Dioxabicyclo[4.1.0]heptane is unique due to its specific ring structure and the position of the oxygen atoms, which confer distinct reactivity and stability properties. This makes it particularly useful in certain chemical reactions and industrial applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H8O2/c1-2-4-5(7-4)6-3-1/h4-5H,1-3H2 |
InChI Key |
JMPSWKMWNJPVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13356375.png)
![Benzenesulfonylfluoride, 4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13356382.png)


![Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13356407.png)


![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356423.png)

![L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B13356435.png)
![5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B13356442.png)


![3-[(Benzylsulfanyl)methyl]-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356458.png)
